molecular formula C12H15NS B2579683 (4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine CAS No. 934586-15-9

(4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine

Cat. No.: B2579683
CAS No.: 934586-15-9
M. Wt: 205.32
InChI Key: CKDGDFKMPGOFJM-JTQLQIEISA-N
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Description

(4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine: is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a dihydrothiochromene ring is fused to a cyclobutane ring, with an amine group attached at the 4th position of the spiro center. The stereochemistry is specified as (4S), indicating the spatial configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. This can be achieved through:

    Cycloaddition Reactions: Utilizing [2+2] cycloaddition reactions to form the cyclobutane ring.

    Nucleophilic Substitution: Introducing the amine group via nucleophilic substitution reactions.

    Oxidation and Reduction: Employing selective oxidation and reduction steps to achieve the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize reaction conditions and minimize by-products. The use of robust catalysts and environmentally benign solvents is also crucial in industrial settings to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiochromene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amine to an imine.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, imines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may inhibit enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]: Lacks the amine group, resulting in different chemical reactivity and biological activity.

    (4R)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine: The enantiomer of the compound, which may exhibit different stereospecific interactions and activities.

Uniqueness

(4S)-spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine is unique due to its specific stereochemistry and the presence of both sulfur and amine functional groups. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

(4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGDFKMPGOFJM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H](C3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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